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molecular formula C18H27N3O2 B8538028 tert-butyl 2-pyridin-4-yl-2,8-diazaspiro[4.5]decane-8-carboxylate

tert-butyl 2-pyridin-4-yl-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No. B8538028
M. Wt: 317.4 g/mol
InChI Key: DBYDXVDJJFUXCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08455475B2

Procedure details

BINAP (293 mg, 0.47 mmol) and Pd(OAc)2 (317 mg, 1.4 mmol) was added to a mixture of 2,8-diazaspiro[4.5]decane-8-carboxylic acid tert-butyl ester (5.66 g, 23.6 mmol), 4-bromopyridine HCl (4.58 g; 23.6 mmol) and sodium tert-butylate (6.8 g, 70.8 mmol) in toluene and the reaction mixture was degassed under argon for 20 minutes and heated under reflux for 4 h. The mixture was then diluted with ethyl acetate, stirred for 15 minutes and filtered over Celite. The organic phase was washed with water and sat. NaCl solution, dried over sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography. Yield: 53%
Name
Quantity
293 mg
Type
reactant
Reaction Step One
Quantity
5.66 g
Type
reactant
Reaction Step One
Quantity
4.58 g
Type
reactant
Reaction Step One
[Compound]
Name
sodium tert-butylate
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
317 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.[C:47]([O:51][C:52]([N:54]1[CH2:63][CH2:62][C:57]2([CH2:61][NH:60][CH2:59][CH2:58]2)[CH2:56][CH2:55]1)=[O:53])([CH3:50])([CH3:49])[CH3:48].Cl.Br[C:66]1[CH:71]=[CH:70][N:69]=[CH:68][CH:67]=1>C1(C)C=CC=CC=1.CC([O-])=O.CC([O-])=O.[Pd+2]>[C:47]([O:51][C:52]([N:54]1[CH2:55][CH2:56][C:57]2([CH2:61][N:60]([C:66]3[CH:71]=[CH:70][N:69]=[CH:68][CH:67]=3)[CH2:59][CH2:58]2)[CH2:62][CH2:63]1)=[O:53])([CH3:50])([CH3:48])[CH3:49] |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
293 mg
Type
reactant
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Name
Quantity
5.66 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2(CCNC2)CC1
Name
Quantity
4.58 g
Type
reactant
Smiles
Cl.BrC1=CC=NC=C1
Name
sodium tert-butylate
Quantity
6.8 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
317 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was degassed under argon for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
ADDITION
Type
ADDITION
Details
The mixture was then diluted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered over Celite
WASH
Type
WASH
Details
The organic phase was washed with water and sat. NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CCC2(CCN(C2)C2=CC=NC=C2)CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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